molecular formula C18H18ClFN2O3 B11280645 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B11280645
M. Wt: 364.8 g/mol
InChI Key: ZZWMMLQFESKJMM-UHFFFAOYSA-N
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Description

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a complex structure with both chlorophenyl and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2-(4-chlorophenyl)ethylamine: This intermediate is synthesized through the reduction of 4-chlorophenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.

    Formation of the oxoethoxy intermediate: The 2-(4-chlorophenyl)ethylamine is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form the oxoethoxy intermediate.

    Coupling with 4-fluoroaniline: The final step involves coupling the oxoethoxy intermediate with 4-fluoroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies involving cell signaling pathways and receptor binding assays.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)ethylamine: A precursor in the synthesis of the target compound.

    4-fluoroaniline: Another precursor used in the synthesis.

    N-(4-fluorophenyl)acetamide: A structurally related compound with similar functional groups.

Uniqueness

2-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)-N-(4-fluorophenyl)acetamide is unique due to its combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H18ClFN2O3

Molecular Weight

364.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-fluoroanilino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C18H18ClFN2O3/c19-14-3-1-13(2-4-14)9-10-21-17(23)11-25-12-18(24)22-16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,23)(H,22,24)

InChI Key

ZZWMMLQFESKJMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)COCC(=O)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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